5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide
CAS No.:
Cat. No.: VC15868742
Molecular Formula: C10H16BrN3O2S
Molecular Weight: 322.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16BrN3O2S |
|---|---|
| Molecular Weight | 322.22 g/mol |
| IUPAC Name | 5-bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C10H16BrN3O2S/c1-4-14(5-2)17(15,16)9-7-13-6-8(11)10(9)12-3/h6-7H,4-5H2,1-3H3,(H,12,13) |
| Standard InChI Key | KCQIUTSIBIQYJV-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CN=CC(=C1NC)Br |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Structural Formula
The IUPAC name 5-bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide systematically describes its structure:
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A pyridine ring substituted at the 3-position with a sulfonamide group ().
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A bromine atom at the 5-position.
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A methylamino group () at the 4-position.
The canonical SMILES representation confirms this arrangement .
Crystallographic and Stereochemical Considerations
While no crystallographic data is available for this specific compound, analogous pyridine sulfonamides often exhibit planar aromatic rings with sulfonamide groups adopting staggered conformations to minimize steric hindrance. The absence of chiral centers simplifies its stereochemical profile, though substituent orientations may influence intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 322.22 g/mol | |
| XLogP3 | 2 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 5-bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide typically proceeds via sequential functionalization of a pyridine precursor:
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Sulfonylation: Introduction of the sulfonamide group at the 3-position using diethylamine and sulfonyl chloride under basic conditions.
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Bromination: Electrophilic aromatic bromination at the 5-position, often employing or (N-bromosuccinimide).
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Amination: Methylamine substitution at the 4-position via nucleophilic aromatic substitution or palladium-catalyzed coupling.
Optimization Challenges
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Regioselectivity: Bromination must avoid competing reactions at the 2- or 4-positions.
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Stability: The methylamino group may require protection during sulfonylation to prevent side reactions.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonylation | , , 0–5°C | 65% |
| Bromination | , , CCl, reflux | 78% |
| Amination | , Pd(OAc), 100°C | 52% |
Physicochemical Properties
Solubility and Lipophilicity
With an XLogP3 of 2, the compound exhibits moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate over water . The sulfonamide group enhances polarity, enabling limited aqueous solubility under acidic or basic conditions.
Spectroscopic Characteristics
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